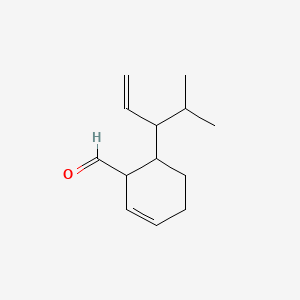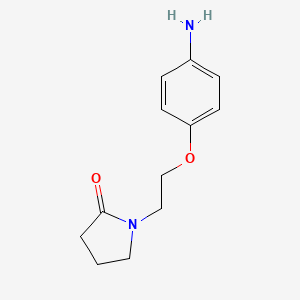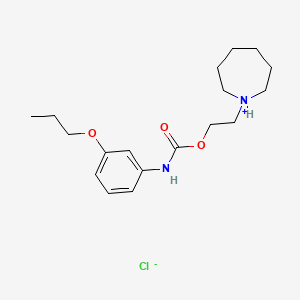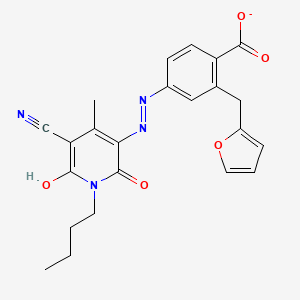
2-Furanylmethyl 4-((1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER: is a complex organic compound with the molecular formula C23H22N4O5 This compound is characterized by its unique structure, which includes a benzoic acid moiety, a pyridine ring, and a furan ring
Vorbereitungsmethoden
The synthesis of BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Diazotization: The pyridine derivative undergoes diazotization to introduce the diazenyl group.
Esterification: The benzoic acid moiety is esterified with the furan ring to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER include:
Benzoic Acid Derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities but differ in their functional groups.
Pyridine Derivatives: Compounds such as nicotinic acid and pyridoxine have similar pyridine rings but different substituents.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid have similar furan rings but different functional groups.
The uniqueness of BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER lies in its combination of these three moieties, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
77154-18-8 |
|---|---|
Molekularformel |
C23H21N4O5- |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
4-[(1-butyl-5-cyano-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-2-(furan-2-ylmethyl)benzoate |
InChI |
InChI=1S/C23H22N4O5/c1-3-4-9-27-21(28)19(13-24)14(2)20(22(27)29)26-25-16-7-8-18(23(30)31)15(11-16)12-17-6-5-10-32-17/h5-8,10-11,28H,3-4,9,12H2,1-2H3,(H,30,31)/p-1 |
InChI-Schlüssel |
HNKJICICARNBDW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCN1C(=C(C(=C(C1=O)N=NC2=CC(=C(C=C2)C(=O)[O-])CC3=CC=CO3)C)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
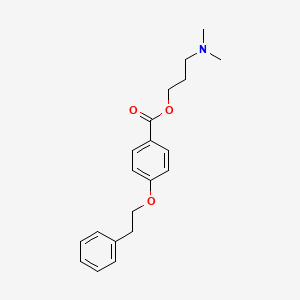


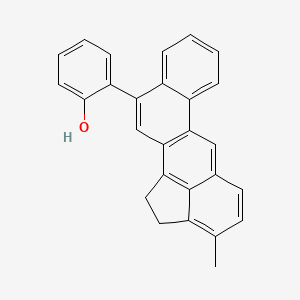
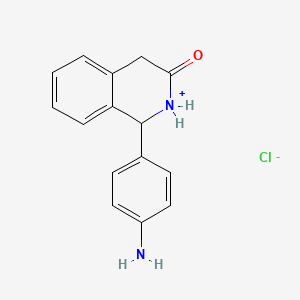

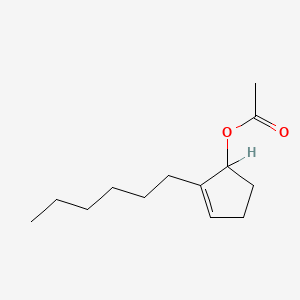

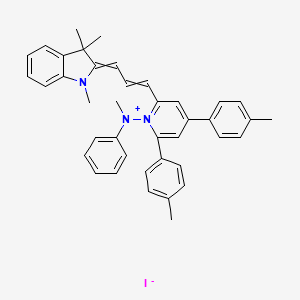
![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)
